molecular formula C9H12N2O B12455300 2-Amino-1-P-tolyl-ethanone oxime

2-Amino-1-P-tolyl-ethanone oxime

Cat. No.: B12455300
M. Wt: 164.20 g/mol
InChI Key: ZEVPCYNSKMRXKH-UHFFFAOYSA-N
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Description

2-Amino-1-P-tolyl-ethanone oxime is an organic compound with the molecular formula C9H12N2O It is a derivative of ethanone oxime, where the oxime group is attached to a 2-amino-1-p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-P-tolyl-ethanone oxime typically involves the reaction of 2-amino-1-p-tolyl-ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-P-tolyl-ethanone oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-P-tolyl-ethanone oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-P-tolyl-ethanone oxime involves the interaction of the oxime group with various molecular targets. The nitrogen atom in the oxime group acts as a nucleophile, attacking electrophilic centers in target molecules. This interaction can lead to the formation of stable adducts, which may exert biological effects by modulating specific pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-P-tolyl-ethanone oxime is unique due to the presence of the p-tolyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-amino-1-(4-methylphenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-2-4-8(5-3-7)9(6-10)11-12/h2-5,12H,6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVPCYNSKMRXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NO)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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